molecular formula C10H10N2O3 B15245362 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione

5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione

Cat. No.: B15245362
M. Wt: 206.20 g/mol
InChI Key: QVUXNSJSYPWDDS-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: is a chemical compound with a unique structure that includes an indole ring substituted with amino, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The amino, hydroxymethyl, and methyl groups are introduced through various substitution reactions. For example, nitration followed by reduction can introduce the amino group, while hydroxymethylation can be achieved through formylation followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The indole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-Amino-2-(carboxymethyl)-1-methyl-1H-indole-4,7-dione.

    Reduction: 5-Amino-2-(hydroxymethyl)-1-methylindoline-4,7-dione.

    Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. It may also participate in redox reactions, acting as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(hydroxymethyl)phenol: Similar structure but lacks the indole ring.

    5-Amino-2-methylindole: Similar indole structure but lacks the hydroxymethyl group.

Uniqueness

  • The presence of both amino and hydroxymethyl groups on the indole ring makes 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-amino-2-(hydroxymethyl)-1-methylindole-4,7-dione

InChI

InChI=1S/C10H10N2O3/c1-12-5(4-13)2-6-9(12)8(14)3-7(11)10(6)15/h2-3,13H,4,11H2,1H3

InChI Key

QVUXNSJSYPWDDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=O)C=C(C2=O)N)CO

Origin of Product

United States

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